molecular formula C10H9BrFNO B13903049 3-Bromo-5-fluoro-2-isopropoxybenzonitrile

3-Bromo-5-fluoro-2-isopropoxybenzonitrile

Cat. No.: B13903049
M. Wt: 258.09 g/mol
InChI Key: OXVNGWMETMXWNY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H9BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and isopropoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination and fluorination of a benzonitrile derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-isopropoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with ligands like triphenylphosphine in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-fluoro-2-isopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile
  • 4-Bromo-3-fluorobenzonitrile

Uniqueness

3-Bromo-5-fluoro-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

IUPAC Name

3-bromo-5-fluoro-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H9BrFNO/c1-6(2)14-10-7(5-13)3-8(12)4-9(10)11/h3-4,6H,1-2H3

InChI Key

OXVNGWMETMXWNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)C#N

Origin of Product

United States

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